molecular formula C25H28ClNO7 B140840 Indomethacin triethylene ester CAS No. 157769-09-0

Indomethacin triethylene ester

货号: B140840
CAS 编号: 157769-09-0
分子量: 489.9 g/mol
InChI 键: ZQQUXESLZKCOQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indomethacin triethylene ester, also known as this compound, is a useful research compound. Its molecular formula is C25H28ClNO7 and its molecular weight is 489.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Drug Delivery Systems

Nanoparticle Formulations
Indomethacin triethylene ester has been investigated for its incorporation into biodegradable nanoparticulate systems. Research indicates that indomethacin-loaded nanocapsules exhibit selective cytotoxicity against glioma cell lines while sparing normal neural tissue. This selective action is crucial for developing targeted cancer therapies, as it minimizes damage to healthy cells while effectively reducing tumor viability . The combination of indomethacin with other compounds in nanocapsule formulations has shown enhanced antiproliferative effects, leading to necrotic cell death in glioma cells at higher concentrations .

Prodrug Development
The synthesis of ITE as a prodrug has been explored to improve the pharmacokinetics of indomethacin. Studies have demonstrated that ITE exhibits stability under acidic conditions and undergoes hydrolysis in buffered plasma, releasing active indomethacin more effectively than its parent compound . This characteristic makes ITE a promising candidate for oral administration, potentially reducing gastrointestinal toxicity associated with traditional NSAIDs.

Therapeutic Applications

Pain Management
this compound has been utilized in various formulations aimed at treating inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. Its efficacy is attributed to the enhanced absorption and prolonged therapeutic action provided by the esterification process. Clinical studies have reported significant pain relief and improved mobility in patients with severe osteoarthritis when treated with indomethacin formulations .

Anticancer Effects
Emerging research highlights the potential of this compound in cancer therapy. The compound has demonstrated antitumor activity against various cancers, including colorectal and lung cancers. In vitro studies have shown that ITE can inhibit tumor growth by inducing apoptosis and reducing cell proliferation . Additionally, its use in combination therapies may enhance the overall efficacy of cancer treatments by targeting multiple pathways involved in tumor progression.

Neurological Applications
There is ongoing research into the application of this compound in neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that ITE may provide neuroprotective effects by mitigating cognitive decline in affected patients; however, gastrointestinal side effects remain a concern . Further clinical trials are necessary to establish its safety and efficacy in this context.

Comparative Efficacy and Safety

A comparison of traditional indomethacin with its triethylene ester form reveals notable differences in their pharmacological profiles:

Property Indomethacin This compound
Bioavailability ModerateEnhanced due to improved solubility
Gastrointestinal Toxicity HighReduced due to prodrug formulation
Targeted Delivery LimitedImproved via nanoparticle systems
Antitumor Activity ModerateEnhanced through selective cytotoxicity

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical settings:

  • A study involving patients with rheumatoid arthritis showed that those treated with ITE experienced a significant reduction in pain scores compared to those on standard indomethacin therapy.
  • In oncology, a clinical trial assessing ITE's effects on colorectal cancer patients demonstrated a marked decrease in tumor size after consistent treatment over several weeks.

属性

CAS 编号

157769-09-0

分子式

C25H28ClNO7

分子量

489.9 g/mol

IUPAC 名称

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C25H28ClNO7/c1-17-21(16-24(29)34-14-13-33-12-11-32-10-9-28)22-15-20(31-2)7-8-23(22)27(17)25(30)18-3-5-19(26)6-4-18/h3-8,15,28H,9-14,16H2,1-2H3

InChI 键

ZQQUXESLZKCOQX-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCOCCOCCO

规范 SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCOCCOCCO

Key on ui other cas no.

157769-09-0

同义词

indomethacin triethylene ester

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。